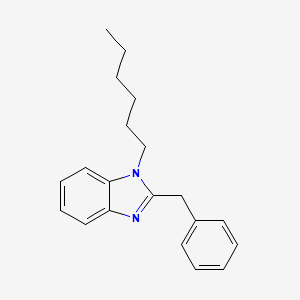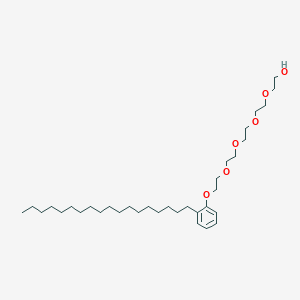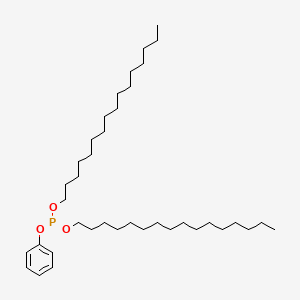![molecular formula C21H27NO4S B14330805 2-[(4-Octylphenyl)sulfamoyl]benzoic acid CAS No. 98644-87-2](/img/structure/B14330805.png)
2-[(4-Octylphenyl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Octylphenyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid. It is known for its unique chemical structure, which includes a benzoic acid moiety linked to an octylphenyl group through a sulfonamide linkage. This compound is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Octylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzoic acids. These products can be further utilized in various chemical syntheses and applications .
Applications De Recherche Scientifique
2-[(4-Octylphenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[(4-Octylphenyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the octylphenyl group can interact with hydrophobic regions of proteins, enhancing the binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Sulfamoylbenzoic acid: A sulfonamide derivative of benzoic acid with similar chemical properties but lacking the octylphenyl group.
Benzoic acid 4-sulfamide: Another sulfonamide derivative with a simpler structure compared to 2-[(4-Octylphenyl)sulfamoyl]benzoic acid.
Uniqueness
This compound is unique due to the presence of the octylphenyl group, which imparts distinct hydrophobic properties and enhances its interaction with biological molecules. This makes it particularly useful in applications requiring specific binding and inhibition properties .
Propriétés
Numéro CAS |
98644-87-2 |
|---|---|
Formule moléculaire |
C21H27NO4S |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
2-[(4-octylphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C21H27NO4S/c1-2-3-4-5-6-7-10-17-13-15-18(16-14-17)22-27(25,26)20-12-9-8-11-19(20)21(23)24/h8-9,11-16,22H,2-7,10H2,1H3,(H,23,24) |
Clé InChI |
MYRXBCQHZVSYSS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


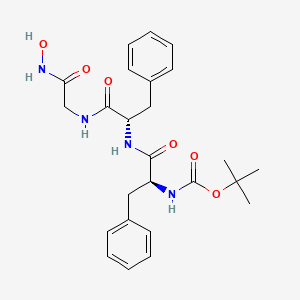
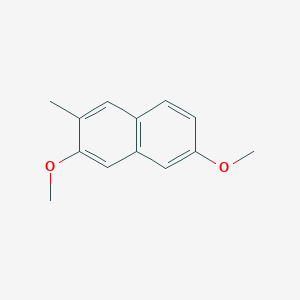
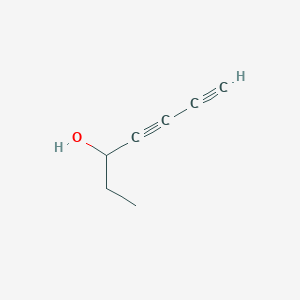
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
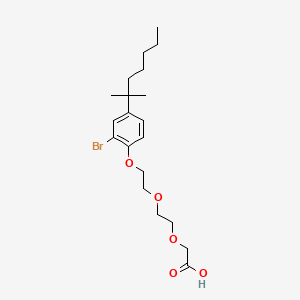
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)

